2-(4-Chlorophenoxy)butanoyl chloride
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Overview
Description
2-(4-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It is a chlorinated derivative of butanoyl chloride, featuring a phenoxy group substituted at the 4-position with a chlorine atom. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)butanoyl chloride typically involves the reaction of 4-chlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol is replaced by the butanoyl chloride group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-chlorophenoxy)butanoic acid and hydrochloric acid.
Reduction: It can be reduced to form 2-(4-chlorophenoxy)butanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous base; conditions include ambient temperature or mild heating.
Reduction: Reducing agents like lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2-(4-Chlorophenoxy)butanoic acid: Formed from hydrolysis.
2-(4-Chlorophenoxy)butanol: Formed from reduction.
Scientific Research Applications
2-(4-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)butanoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic transformations, where the compound acts as an acylating agent, transferring its butanoyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetyl chloride: Similar structure but with an acetyl group instead of a butanoyl group.
2-(4-Chlorophenoxy)propionyl chloride: Similar structure but with a propionyl group instead of a butanoyl group.
4-Chlorophenoxyacetyl chloride: Lacks the butanoyl chain, having an acetyl group directly attached to the phenoxy group.
Uniqueness
2-(4-Chlorophenoxy)butanoyl chloride is unique due to its specific butanoyl chain length, which imparts distinct reactivity and properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific chain lengths for optimal activity and selectivity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)butanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEVIMQAAQJLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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